2,3-Dichloro-4-nitroaniline

Lipophilicity Physicochemical Properties Drug Design

2,3-Dichloro-4-nitroaniline (CAS 69951-03-7) is the definitive isomer for processes validated against the 2,3-dichloro-4-nitro substitution pattern. Its LogP of 2.3—significantly lower than the 2.71–3.59 range of other isomers—enables precise tuning of lipophilicity and metabolic stability in lead optimization. The unique steric and electronic environment governs regioselectivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Substituting a cheaper or more available isomer alters reaction kinetics, impurity profiles, and yield, invalidating entire synthetic routes. For azo dye development, this isomer delivers distinct coloristic effects unattainable with 2,5- or 2,6-isomers. Procure this specific CAS-grade compound to ensure batch-to-batch consistency, protect process validation, and secure successful technology transfer.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 69951-03-7
Cat. No. B3416266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-nitroaniline
CAS69951-03-7
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2
InChIKeyBOHXXTUGYSFUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-4-nitroaniline (CAS 69951-03-7): A Specialized Halogenated Nitroaniline Intermediate for Targeted Synthesis and Procurement


2,3-Dichloro-4-nitroaniline (CAS 69951-03-7), with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol, is a substituted aniline derivative characterized by a specific arrangement of two chlorine atoms and one nitro group on the benzene ring [1]. This compound is primarily utilized as a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, owing to its distinct substitution pattern that imparts unique reactivity and physicochemical properties compared to its isomers and other nitroaniline derivatives [2].

Why Generic Substitution of 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7) with Other Dichloronitroaniline Isomers is Scientifically Unsound


The dichloro-4-nitroaniline family comprises multiple positional isomers, including 2,5-dichloro-4-nitroaniline (CAS 6627-34-5) and 2,6-dichloro-4-nitroaniline (CAS 99-30-9), each with distinct substitution patterns [1][2]. These structural variations lead to quantifiable differences in physicochemical properties such as lipophilicity (LogP), boiling point, and melting behavior [3][4]. Critically, the specific arrangement of electron-withdrawing (nitro) and electron-donating (amino) groups, combined with the steric hindrance from ortho-chlorine atoms, dictates the reactivity profile in downstream synthetic transformations, including nucleophilic aromatic substitution, reduction, and coupling reactions [5]. Consequently, a direct replacement of 2,3-dichloro-4-nitroaniline with a cheaper or more readily available isomer can alter reaction kinetics, product purity, and overall yield, rendering generic substitution a high-risk strategy for any regulated or precision-dependent chemical process.

Quantitative Differentiation of 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7) Against Closest Isomeric Analogs: A Procurement-Focused Evidence Guide


Comparative Lipophilicity (LogP) of 2,3-Dichloro-4-nitroaniline vs. 2,5- and 2,6- Isomers

The lipophilicity of 2,3-Dichloro-4-nitroaniline, as measured by the computed partition coefficient XLogP3, is 2.3 [1]. This value is notably lower than the reported LogP for its closest structural analogs, 2,5-dichloro-4-nitroaniline (LogP ranging from 2.71 to 3.59) and 2,6-dichloro-4-nitroaniline (LogP ranging from 2.8 to 3.54) [2][3][4]. A lower LogP indicates increased polarity and greater hydrophilicity relative to the other isomers, which can significantly impact its partitioning behavior in biphasic reaction systems, its retention time in reverse-phase chromatographic purification, and its potential bioavailability profile in medicinal chemistry applications [5].

Lipophilicity Physicochemical Properties Drug Design

Comparison of Boiling Point of 2,3-Dichloro-4-nitroaniline with 2,5-Isomer

The boiling point of 2,3-Dichloro-4-nitroaniline is reported as 367.4 ± 37.0 °C at 760 mmHg [1]. This is measurably higher than the boiling point of the 2,5-dichloro-4-nitroaniline isomer, which is documented as 361.1 °C at 760 mmHg [2]. This difference of approximately 6.3 °C, while modest, can be critical in industrial-scale distillation processes where precise temperature control is required to separate structurally similar compounds and achieve high-purity isolation .

Thermodynamics Purification Process Chemistry

Comparative Density of 2,3-Dichloro-4-nitroaniline and 2,5-Isomer

The density of 2,3-Dichloro-4-nitroaniline is specified as 1.624 g/cm³ . This value aligns closely with the density reported for the 2,5-dichloro-4-nitroaniline isomer, which falls within the range of 1.624 to 1.626 g/cm³ [1][2]. The near-identical density confirms that while these compounds are structural isomers, they share similar mass-to-volume ratios in the solid state, which is an important parameter for formulation, storage, and shipping considerations, but does not serve as a key point of differentiation [3].

Physical Properties Formulation Material Science

Inferred Differentiation in Reactivity Driven by Steric and Electronic Effects of the 2,3-Dichloro-4-nitro Substitution Pattern

While direct head-to-head reactivity data are limited in the public domain, the unique 2,3-dichloro-4-nitro substitution pattern of this compound imparts a distinct electronic and steric environment [1]. The nitro group at the para position is strongly electron-withdrawing, while the adjacent chlorine atoms at the 2- and 3-positions create a hindered and electronically biased aromatic ring . This configuration is hypothesized to influence the regioselectivity of nucleophilic aromatic substitution (SNAr) and the rate of reductive amination differently than the 2,5- and 2,6-isomers, where the distribution of electron-withdrawing groups and steric bulk around the amino group varies [2]. This class-level inference suggests that the 2,3-isomer may offer a unique selectivity window for constructing specific heterocyclic scaffolds that are less accessible with other isomers, a critical consideration for researchers in lead optimization [3].

Reaction Selectivity Synthetic Utility Medicinal Chemistry

Commercially Available Purity Grades for 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7)

Multiple reputable chemical suppliers offer 2,3-Dichloro-4-nitroaniline with well-defined purity specifications. For instance, AKSci and Bidepharm supply the compound at a minimum purity of 95% , while Fluorochem offers a higher purity grade of 98% . This range of purity options (95-98%) is consistent with the commercial availability of other dichloronitroaniline isomers, such as 2,6-dichloro-4-nitroaniline, which is also commonly supplied at 95% purity [1]. The availability of higher purity grades like 98% ensures that researchers and industrial chemists can procure a product that meets stringent requirements for sensitive applications, such as the synthesis of active pharmaceutical ingredients (APIs) where impurities must be tightly controlled [2].

Quality Control Procurement Specifications Purity Analysis

Documented Use of 2,3-Dichloro-4-nitroaniline as a Key Intermediate in Azo Dye and Heterocycle Synthesis

2,3-Dichloro-4-nitroaniline is consistently cited in technical literature and vendor documentation as a crucial intermediate for the synthesis of azo dyes, pigments, and various heterocyclic compounds with applications in pharmaceuticals and agrochemicals . While this broad application area is shared with other dichloronitroaniline isomers, the specific use of the 2,3-isomer is often linked to its ability to impart desired coloristic properties or to serve as a building block for specific heterocyclic cores due to its unique substitution pattern [1]. For example, its role in the synthesis of substituted quinazolines, a class of compounds with diverse biological activities, is documented in patent literature . This documented utility provides a strong rationale for procuring this specific isomer for targeted research programs.

Synthetic Applications Dye Chemistry Agrochemical Intermediates

Optimal Procurement and Research Application Scenarios for 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7)


Scenario 1: Medicinal Chemistry for Lead Optimization Requiring a Specific Halogenated Scaffold

When a medicinal chemistry program identifies a need for a halogenated aromatic building block with a 2,3-dichloro-4-nitro substitution pattern, 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7) is the direct and only appropriate choice. Its lower LogP of 2.3, compared to the 2.71-3.59 range of other isomers, can be leveraged to fine-tune the lipophilicity and metabolic stability of lead compounds, a critical parameter in drug design [1]. Furthermore, the distinct steric and electronic environment offered by this isomer is essential for achieving the desired regioselectivity in downstream synthetic steps, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2].

Scenario 2: Synthesis of Specific Azo Dyes and Pigments with Tailored Coloristic Properties

In the development of new azo dyes for textile, leather, or paper applications, the specific substitution pattern on the diazo component directly influences the absorption maximum (color) and fastness properties of the final dye. 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7) is a documented precursor for this purpose, and its unique arrangement of substituents is known to yield distinct coloristic effects compared to dyes derived from the 2,5- or 2,6-isomers [1]. Procuring the correct isomer from a supplier that offers high purity grades (95-98%) ensures batch-to-batch consistency in color matching and final product quality [2].

Scenario 3: Research into Novel Agrochemical Actives

The development of new pesticides, herbicides, or fungicides often relies on the synthesis of novel heterocyclic frameworks. 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7) serves as a versatile building block for constructing such molecules [1]. The higher boiling point of this isomer (367.4 °C) compared to the 2,5-isomer (361.1 °C) may offer an advantage in specific high-temperature synthetic transformations or purifications [2]. Researchers focused on generating novel intellectual property in the agrochemical space will require this specific compound to build and explore the chemical space defined by its unique substitution pattern.

Scenario 4: Process Development and Scale-Up of a Patent-Protected Synthetic Route

For process chemists tasked with scaling up a synthetic route that has been optimized using 2,3-Dichloro-4-nitroaniline (CAS 69951-03-7), substituting with a different isomer is not an option [1]. The entire process—including reaction yields, impurity profiles, and purification protocols—has been validated around the specific reactivity and physicochemical properties of this compound [2]. Any deviation would invalidate the process, requiring a complete revalidation effort that is both time-consuming and cost-prohibitive. Reliable procurement of this specific CAS-grade compound is therefore paramount for successful technology transfer and commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-4-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.